CB2 Cannabinoid Receptor Subtype Selectivity: Dibenzopyran vs. Dibenzofuran Scaffolds
In a direct head-to-head comparison of conformationally constrained analogs, the dibenzopyran scaffold (compound 5) conferred 3- to 12-fold selectivity for the human CB2 receptor over the rat CB1 receptor. In contrast, the structurally analogous dibenzofuran series (compounds 4a–d) exhibited no meaningful CB2 selectivity, with binding affinities that were uniformly reduced across both receptor subtypes [1]. This demonstrates that the oxygen heteroatom placement within the tricyclic framework directly modulates subtype-specific receptor engagement.
| Evidence Dimension | Cannabinoid receptor subtype selectivity (hCB2 vs. rCB1) |
|---|---|
| Target Compound Data | Dibenzopyran analog (compound 5): 3- to 12-fold selectivity for hCB2 over rCB1 |
| Comparator Or Baseline | Dibenzofuran analogs (compounds 4a–d): No CB2 selectivity; reduced binding affinity at both CB1 and CB2 |
| Quantified Difference | ≥3-fold selectivity enhancement with dibenzopyran scaffold |
| Conditions | Radioligand binding assay using membranes from HEK293 cells expressing hCB2 or rCB1 receptors |
Why This Matters
Procurement of the dibenzopyran core is essential for developing CB2-selective ligands with minimized CB1-mediated psychoactive liability.
- [1] Conformationally constrained analogs of BAY 59–3074 as novel cannabinoid receptor ligands. Bioorg. Med. Chem. Lett. 2011, 21 (19), 5999–6002. DOI: 10.1016/j.bmcl.2011.07.017. View Source
